molecular formula C25H25N5O4 B2599261 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-26-7

3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2599261
CAS No.: 896296-26-7
M. Wt: 459.506
InChI Key: SQWDWQBXLFRDHP-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
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Scientific Research Applications

Molecular and Structural Studies

  • Structure-Activity Relationships : Research by Zagórska et al. (2015) explored the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. This study provided insights into how specific modifications at the molecular level can influence receptor affinity and selectivity, particularly towards serotonin receptors. It also highlighted potential therapeutic applications of these compounds in treating anxiety and depression (Zagórska et al., 2015).

Adenosine Receptor Antagonists

  • Selective A(3) Adenosine Receptor Antagonism : Baraldi et al. (2005) synthesized 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones and identified several potent and selective A(3) adenosine receptor antagonists. These findings are significant for the development of new drugs targeting the adenosine receptor system, which plays a critical role in various physiological processes (Baraldi et al., 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and methoxyphenyl substituents.", "Starting Materials": [ "2-amino-6-methylpurine", "ethyl bromoacetate", "4-methoxyphenylboronic acid", "potassium carbonate", "copper(I) iodide", "2-bromoethyl ethyl ether", "phenylboronic acid", "palladium(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-methylpurine", "2-amino-6-methylpurine is synthesized from guanine via a series of reactions involving nitration, reduction, and cyclization.", "Step 2: Synthesis of 3-(2-bromoethyl)-6-methylpurine", "2-amino-6-methylpurine is reacted with ethyl bromoacetate in the presence of potassium carbonate and copper(I) iodide to form 3-(2-bromoethyl)-6-methylpurine.", "Step 3: Synthesis of 3-(2-ethoxyethyl)-6-methylpurine", "3-(2-bromoethyl)-6-methylpurine is reacted with 2-bromoethyl ethyl ether in the presence of potassium carbonate and copper(I) iodide to form 3-(2-ethoxyethyl)-6-methylpurine.", "Step 4: Synthesis of 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-6-methylimidazo[2,1-f]purine", "3-(2-ethoxyethyl)-6-methylpurine is reacted with 4-methoxyphenylboronic acid in the presence of palladium(II) acetate and triethylamine to form 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-6-methylimidazo[2,1-f]purine.", "Step 5: Synthesis of 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione", "3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-6-methylimidazo[2,1-f]purine is reacted with phenylboronic acid in the presence of palladium(II) acetate and triethylamine to form 3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione.", "Step 6: Purification", "The crude product is purified by recrystallization from a suitable solvent mixture." ] }

CAS No.

896296-26-7

Molecular Formula

C25H25N5O4

Molecular Weight

459.506

IUPAC Name

2-(2-ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O4/c1-4-34-15-14-28-23(31)21-22(27(2)25(28)32)26-24-29(21)16-20(17-8-6-5-7-9-17)30(24)18-10-12-19(33-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3

InChI Key

SQWDWQBXLFRDHP-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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